molecular formula C9H14Cl3NO3 B2411832 Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate CAS No. 2253632-75-4

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate

Cat. No.: B2411832
CAS No.: 2253632-75-4
M. Wt: 290.57
InChI Key: LQDRILPINKPBPJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate and tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate are similar compounds. They are typically stored at 4°C and have a purity of 95%. They are usually in oil or solid form .


Molecular Structure Analysis

The InChI code for tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate is 1S/C9H14F3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3 . This might give you an idea about the molecular structure of similar compounds.


Chemical Reactions Analysis

Tert-butyl ethers can undergo deprotection reactions in the presence of aqueous phosphoric acid . Tert-butyl alcohol, a related compound, can be deprotonated with a strong base to give the alkoxide .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, tert-Butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate has a molecular weight of 241.21 .

Scientific Research Applications

Synthesis and Structural Modification

Tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate and its derivatives are primarily involved in the synthesis and structural modification of various compounds. The compound plays a significant role in forming azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains. These modifications are instrumental in studying the impact of conformation on peptide activity, highlighting its importance in peptide research (Sajjadi & Lubell, 2008). Additionally, the compound has been used to introduce N,N-dimethylaminomethylene groups into specific substrates, providing insights into the structural dynamics of the molecules, though the synthesized compounds demonstrated minimal cytotoxic activity in cancer cell monolayers (Vorona et al., 2007).

Synthesis of Pharmaceutical Intermediates

Another significant application involves the synthesis of pharmaceutical intermediates. The compound serves as a raw material in producing 1-(tert-butyl)-3-amioazetidine, a pharmaceutical intermediate. The research identified alternative ammonia sources for the synthesis process, emphasizing the operational, security, and yield aspects. It is noted that while one method offered higher yield, it posed operational difficulties due to toxicity and explosion risks. The alternative method, although yielding slightly less, was deemed safer and easier to handle (Yang, 2010).

Building Blocks for Complex Molecules

This compound also serves as a building block for more complex molecules. It has been used to synthesize bifunctional compounds, providing a versatile entry point for novel compounds that can explore chemical spaces complementary to traditional piperidine ring systems (Meyers et al., 2009). Additionally, it has facilitated the creation of Diels-Alder reaction products and the synthesis of new potential building blocks for amino alcohols and polyamines, showcasing its versatility in chemical synthesis (Padwa et al., 2003; Jähnisch, 1997)(Jähnisch, 1997).

Safety and Hazards

Tert-butyl 3-hydroxy-3-(trifluoromethyl)azetidine-1-carboxylate has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-(trichloromethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Cl3NO3/c1-7(2,3)16-6(14)13-4-8(15,5-13)9(10,11)12/h15H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDRILPINKPBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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